N1-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)-N2-(4-methoxyphenyl)oxalamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N1-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)-N2-(4-methoxyphenyl)oxalamide is a complex organic compound that features a piperazine ring substituted with a 2-fluorophenyl group and an oxalamide moiety
Mechanism of Action
Target of Action
Compounds with a piperazine moiety are known to have a wide range of biological and pharmaceutical activity . They are found in drugs such as antihistamines, antiparasitic, antifungal, antibacterial, antiviral, antipsychotic, antidepressant, anti-inflammatory, anticoagulant, antitumor, and antidiabetic drugs .
Mode of Action
The piperazine moiety is known to positively modulate the pharmacokinetic properties of a drug substance .
Biochemical Pathways
Piperazine derivatives are known to interact with a variety of disease states, suggesting they may affect multiple biochemical pathways .
Result of Action
Piperazine derivatives are known to have a wide range of biological and pharmaceutical activity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)-N2-(4-methoxyphenyl)oxalamide typically involves multiple steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through the reaction of (S,S)-N,N’-bisnosyl diamine with diphenylvinylsulfonium triflate in the presence of DBU, yielding protected piperazines.
Substitution with 2-Fluorophenyl Group: The protected piperazine is then deprotected using PhSH, followed by selective intramolecular cyclization to form the desired piperazine derivative.
Oxalamide Formation: The final step involves the reaction of the piperazine derivative with oxalyl chloride and 4-methoxyaniline under controlled conditions to form the oxalamide moiety.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.
Chemical Reactions Analysis
Types of Reactions
N1-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)-N2-(4-methoxyphenyl)oxalamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of corresponding oxides or hydroxylated derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted piperazine derivatives.
Scientific Research Applications
N1-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)-N2-(4-methoxyphenyl)oxalamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its interactions with biological macromolecules and potential as a biochemical probe.
Medicine: Investigated for its potential as a therapeutic agent, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
- N1-(2-(4-(2-chlorophenyl)piperazin-1-yl)ethyl)-N2-(4-methoxyphenyl)oxalamide
- N1-(2-(4-(2-bromophenyl)piperazin-1-yl)ethyl)-N2-(4-methoxyphenyl)oxalamide
Uniqueness
N1-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)-N2-(4-methoxyphenyl)oxalamide is unique due to the presence of the 2-fluorophenyl group, which can significantly influence its pharmacological properties and interactions with biological targets. The fluorine atom can enhance the compound’s metabolic stability and binding affinity, making it a valuable candidate for drug development.
Properties
IUPAC Name |
N-[2-[4-(2-fluorophenyl)piperazin-1-yl]ethyl]-N'-(4-methoxyphenyl)oxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25FN4O3/c1-29-17-8-6-16(7-9-17)24-21(28)20(27)23-10-11-25-12-14-26(15-13-25)19-5-3-2-4-18(19)22/h2-9H,10-15H2,1H3,(H,23,27)(H,24,28) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UOZBUPCNDKUDJR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)C(=O)NCCN2CCN(CC2)C3=CC=CC=C3F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25FN4O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.